2-(3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Overview

Description

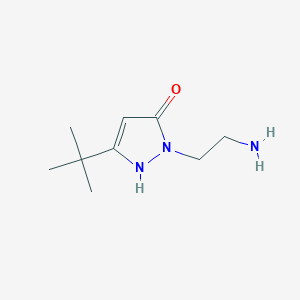

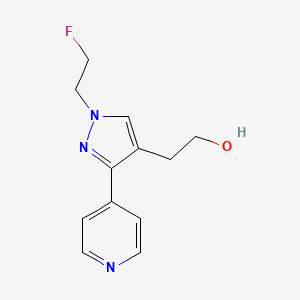

This compound contains a fluorophenyl group, a 1,2,4-triazole ring, and an acetic acid group. Fluorophenyl groups are aromatic rings with a fluorine atom, which can influence the compound’s reactivity and interactions with other molecules due to the electronegativity of fluorine. The 1,2,4-triazole ring is a type of heterocycle that often appears in various pharmaceuticals and agrochemicals due to its ability to mimic the structure of naturally occurring substances. The acetic acid group can contribute to the compound’s acidity and polarity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the fluorophenyl group, and the acetic acid group. The presence of these groups would likely influence the compound’s shape, polarity, and potential sites for interaction with other molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could contribute to the compound’s acidity and solubility in water. The fluorophenyl group could influence the compound’s lipophilicity, which could in turn influence its absorption and distribution in biological systems .Scientific Research Applications

Synthesis and Chemical Properties

2-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid derivatives are synthesized and investigated for their potential in various biological activities. Derivatives of 1,2,4-triazole, such as those containing the thiophene core, are noted for their diverse biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial properties. These compounds can also serve as intermediates in the synthesis of amides, hydrazides, ilidenhidrazides, and bicyclic structures, indicating their significance in pharmaceutical research and development (Salionov, 2015).

Biological Activities

1,2,4-Triazole derivatives exhibit a broad spectrum of biological activities, making them valuable for developing new pharmacological agents. Specifically, triazole-based compounds have been synthesized with a focus on potential inhibitory activities against enzymes such as mushroom tyrosinase. This suggests their potential application in treating conditions related to enzyme dysregulation. Notably, certain derivatives have shown prominent activity, highlighting the triazole moiety's significance in designing enzyme inhibitors (Hassan et al., 2022).

Antimicrobial Properties

The antimicrobial properties of 1,2,4-triazole derivatives have been explored, with some compounds demonstrating significant activity against various bacterial strains. This highlights their potential as leads in the development of new antimicrobial agents. The structure-activity relationship studies of these compounds can provide insights into designing more effective antimicrobial drugs (Shcherbyna et al., 2016).

Superoxide Scavenging and Anti-inflammatory Potential

Investigations into the superoxide scavenging and anti-inflammatory activities of 1,2,4-triazole derivatives have been conducted. While some derivatives showed promising in vitro superoxide scavenging activity, their in vivo anti-inflammatory efficacy was limited. This suggests that further optimization of these compounds is required to enhance their pharmacological profiles for potential therapeutic applications (Maxwell et al., 1984).

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their various biological activities .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, contributing to the compound’s biological activities.

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have diverse pharmacokinetic properties . These properties can impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.

Result of Action

It is known that similar compounds, such as indole derivatives, can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that similar compounds, such as indole derivatives, can be influenced by various environmental factors . These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

properties

IUPAC Name |

2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZKXXVAUSYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)

![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)